2-Amino-6-chloro-5-methoxybenzo[d]thiazole
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Overview
Description
2-Amino-6-chloro-5-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5-methoxybenzo[d]thiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . Another method includes the cyclization of arylthiourea in the presence of liquid bromine as an oxidant .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-5-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles .
Scientific Research Applications
2-Amino-6-chloro-5-methoxybenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, it can interfere with bacterial quorum sensing pathways, thereby inhibiting biofilm formation and virulence production .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorothiazole: Another benzothiazole derivative with similar biological activities.
2-Amino-6-methoxybenzothiazole: Shares structural similarities and undergoes similar chemical reactions.
2-Amino-5-chlorobenzothiazole: Known for its antimicrobial properties.
Uniqueness
2-Amino-6-chloro-5-methoxybenzo[d]thiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group at the C-5 position and chlorine at the C-6 position make it particularly effective in certain applications, such as anti-inflammatory and anticancer research .
Properties
Molecular Formula |
C8H7ClN2OS |
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Molecular Weight |
214.67 g/mol |
IUPAC Name |
6-chloro-5-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11) |
InChI Key |
SCONAVRFGOZCTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)N)Cl |
Origin of Product |
United States |
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